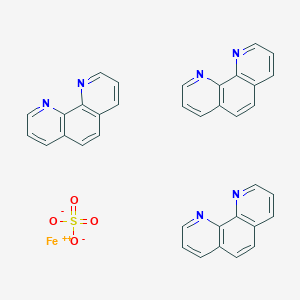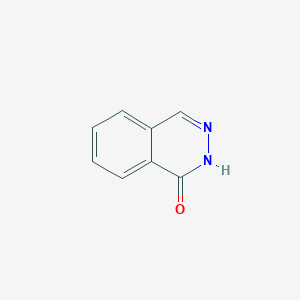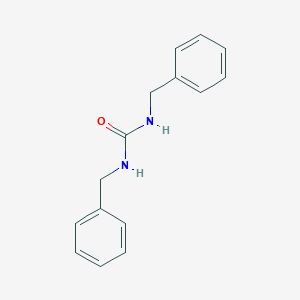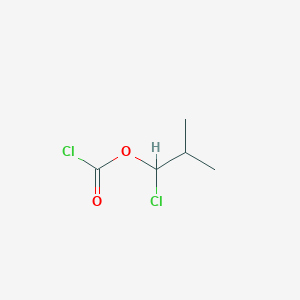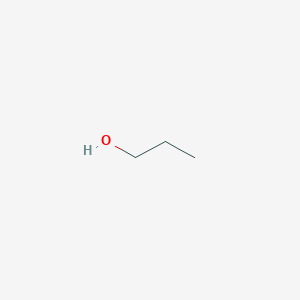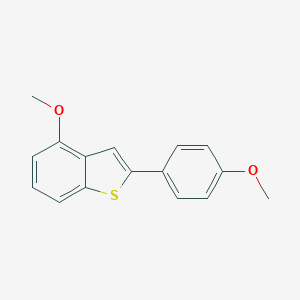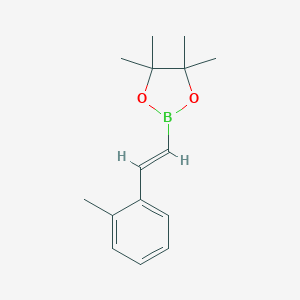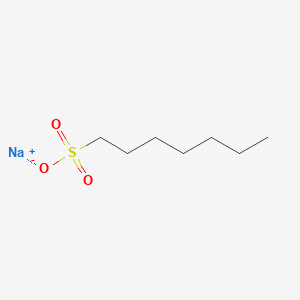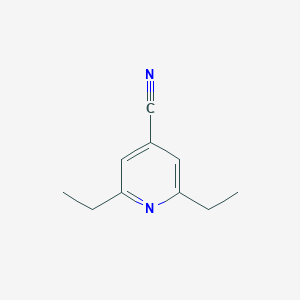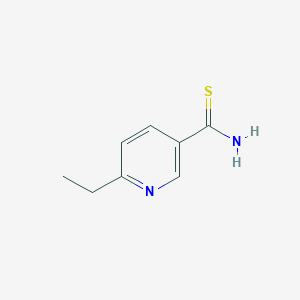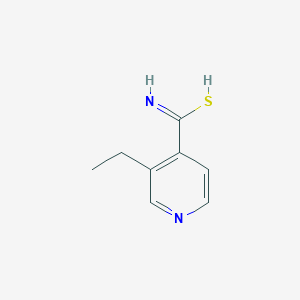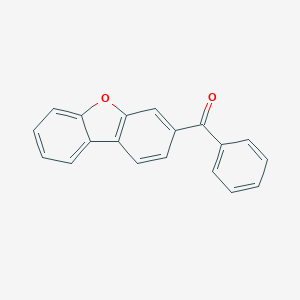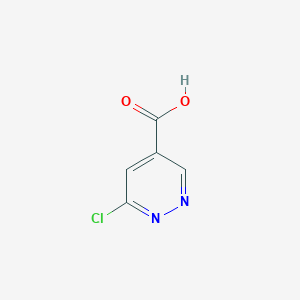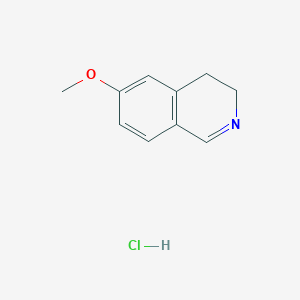
6-メトキシ-3,4-ジヒドロイソキノリン塩酸塩
概要
説明
6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities. This particular compound is characterized by the presence of a methoxy group at the sixth position and a dihydroisoquinoline core, which is further stabilized by the addition of hydrochloride.
科学的研究の応用
6-Methoxy-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in glucose homeostasis and are key targets in the treatment of diabetes .
Mode of Action
6-Methoxy-3,4-dihydroisoquinoline hydrochloride acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates the interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The compound’s action on GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . By acting as a PAM of GLP-1R and GIPR, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride enhances the incretin effect, promoting insulin secretion and thereby aiding in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride’s action primarily involve the potentiation of the incretin effect . By acting as a PAM of GLP-1R and GIPR, the compound enhances the interaction of GLP-1 with its receptor, promoting insulin secretion . This helps regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .
生化学分析
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride remains to be determined.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for synthesizing dihydroisoquinolines by cyclodehydration of β-phenylethylamines. The process involves the following steps:
Formation of the Intermediate: The starting material, 2-(3,4-dimethoxyphenyl)ethylamine, undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reduction: The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 6-Methoxy-3,4-dihydroisoquinoline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反応の分析
Types of Reactions: 6-Methoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinolones.
Reduction: It can be further reduced to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Isoquinolones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
類似化合物との比較
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 3,4-Dihydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 6-Methoxy-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of the methoxy group at the sixth position, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXMVHTKNCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630079 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93549-15-6 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


